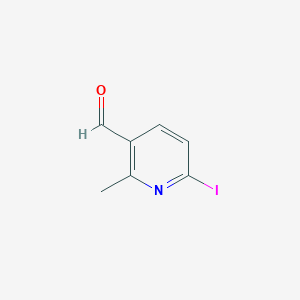
6-Iodo-2-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-2-methylnicotinaldehyde is an organic compound with the molecular formula C7H6INO. It is a derivative of nicotinaldehyde, where the hydrogen atom at the 6th position of the pyridine ring is replaced by an iodine atom, and the 2nd position is substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-methylnicotinaldehyde typically involves the iodination of 2-methylnicotinaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring of 2-methylnicotinaldehyde using an iodine source such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Iodo-2-methylnicotinic acid.
Reduction: 6-Iodo-2-methyl-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Iodo-2-methylnicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Iodo-2-methylnicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance its binding affinity and specificity towards certain targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylnicotinaldehyde: Lacks the iodine substitution, which may result in different reactivity and biological activity.
6-Bromo-2-methylnicotinaldehyde: Similar structure with bromine instead of iodine, which may affect its chemical and biological properties.
6-Chloro-2-methylnicotinaldehyde: Similar structure with chlorine instead of iodine, which may influence its reactivity and applications.
Uniqueness
6-Iodo-2-methylnicotinaldehyde is unique due to the presence of the iodine atom, which can significantly impact its chemical reactivity and biological activity. The iodine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions. Additionally, the iodine substitution can influence its interactions with biological targets, potentially leading to unique pharmacological properties .
Properties
Molecular Formula |
C7H6INO |
|---|---|
Molecular Weight |
247.03 g/mol |
IUPAC Name |
6-iodo-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6INO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3 |
InChI Key |
ZCEGJYVHUZFAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


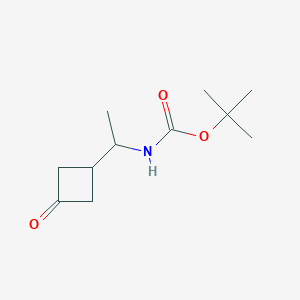
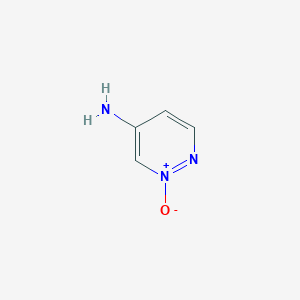
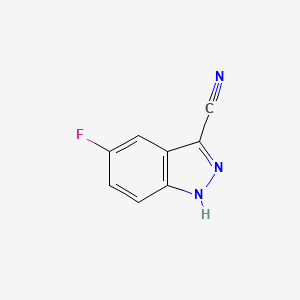
![3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15230155.png)
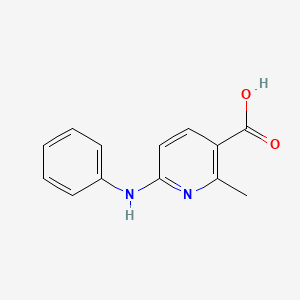
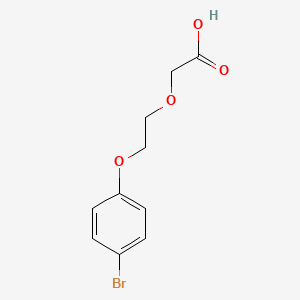

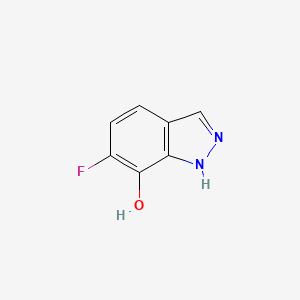

![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15230201.png)

![tert-Butyl(1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15230217.png)


